molecular formula C10H11NO2 B1210127 Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 74827-85-3

Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No. B1210127
CAS RN: 74827-85-3
M. Wt: 177.2 g/mol
InChI Key: VUPORYDINWWWKZ-UHFFFAOYSA-N
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Description

“Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” is an important chemical compound that has been extensively studied for its physical and chemical properties . It is also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine . The empirical formula is C10H11NO2 and it has a molecular weight of 177.20 .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” is defined by its empirical formula, C10H11NO2 . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” include its empirical formula (C10H11NO2) and molecular weight (177.20) . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Analytical Chemistry Reference Material

3,5-Dimethyl-napqi: serves as an analytical reference material in chromatography and spectrometry. It’s used to calibrate instruments, validate methods, and ensure the accuracy of analytical results .

Toxicology and Forensic Science

As a metabolite analog of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, this compound is utilized in toxicological studies to understand the mechanisms of drug-induced hepatotoxicity. It’s also used in forensic applications to detect the presence of acetaminophen overdose .

Pharmaceutical Research

In pharmaceutical research, N-Acetyl-3,5-dimethyl-4-benzoquinone imine is used to study drug interactions, particularly those involving cytochrome P450 enzymes. It helps in understanding the metabolic pathways and potential side effects of drugs .

Molecular Modeling and Dynamics

The compound is used in molecular docking and dynamics simulations to explore the interactions between drugs and their targets. This aids in the design of new drugs with improved efficacy and reduced side effects .

Chemical Synthesis

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide: is involved in synthetic chemistry research for the development of new organic compounds. Its reactivity with various reagents opens avenues for creating novel molecules with potential applications in materials science and pharmacology .

Material Science

In material science, derivatives of NA-3,5-Bqi are investigated for their electrical and optical properties, which could be harnessed in the development of new materials for electronics and photonics applications .

Safety and Hazards

“Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” is classified as a combustible solid . Its WGK (Water Hazard Class) is 3 . The flash point is not applicable .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-NAPQI, also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine, is the cytochrome P450 (CYP) enzymes , specifically CYP 2E1 . This compound is a metabolite of paracetamol and is known to interact with TRPA1 and CB1 receptors .

Mode of Action

3,5-Dimethyl-NAPQI interacts with its targets primarily through oxidation . It is an oxidizing analog of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of paracetamol (acetaminophen). It primarily oxidizes protein thiols .

Biochemical Pathways

The compound affects the glutathione pathway . It rapidly oxidizes intracellular glutathione, leading to the formation of oxidized glutathione . This process disrupts the normal functioning of the pathway, leading to downstream effects such as cytotoxicity .

Pharmacokinetics

It is known that the compound is cytotoxic to isolated hepatocytes at levels between 200 and 300 microm . It rapidly oxidizes intracellular glutathione within 10 seconds, indicating a fast onset of action .

Result of Action

The primary result of 3,5-Dimethyl-NAPQI’s action is cytotoxicity . It disrupts intracellular Ca2+ homeostasis, leading to cell death . It also causes a rapid oxidation of intracellular glutathione, leading to the formation of oxidized glutathione .

Action Environment

The action of 3,5-Dimethyl-NAPQI can be influenced by environmental factors. For instance, the compound’s cytotoxicity is observed in isolated hepatocytes, suggesting that the cellular environment plays a role in its action . .

properties

IUPAC Name

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPORYDINWWWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)C)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996342
Record name N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-

CAS RN

74827-85-3
Record name N-Acetyl-3,5-dimethyl-4-benzoquinone imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 3,5-Dimethyl-NAPQI exert its cytotoxic effects within hepatocytes?

A1: 3,5-Dimethyl-NAPQI exhibits cytotoxicity through a two-pronged mechanism: oxidative stress and metabolic activation. []

  • Oxidative Stress: 3,5-Dimethyl-NAPQI rapidly depletes intracellular glutathione (GSH), a crucial antioxidant, leading to a state of oxidative stress within the cell. []
  • Metabolic Activation: Hepatocytes possess carboxylesterase enzymes that cleave the acetyl group from 3,5-Dimethyl-NAPQI. This deacetylation yields 4-amino-2,6-dimethylphenol, a highly reactive and toxic metabolite. [] 4-amino-2,6-dimethylphenol readily autoxidizes to form 2,6-dimethylbenzoquinone imine, further contributing to the depletion of GSH. []

Q2: How does the cytotoxicity of 3,5-Dimethyl-NAPQI differ from its analog, 2,6-dimethyl-NAPQI?

A2: While both 3,5-dimethyl-NAPQI and 2,6-dimethyl-NAPQI are cytotoxic, they primarily act through different mechanisms. Research indicates that 3,5-dimethyl-NAPQI mainly exerts its toxic effects through the oxidation of cellular thiols, while 2,6-dimethyl-NAPQI demonstrates a higher propensity for covalently binding to these crucial molecules. [] This difference in reactivity influences their impact on cellular processes, with 2,6-dimethyl-NAPQI exhibiting stronger inhibition of the plasma membrane Ca2+-ATPase and causing a more significant depletion of protein thiols compared to 3,5-dimethyl-NAPQI. [] Consequently, 2,6-dimethyl-NAPQI tends to be more potent in elevating cytosolic Ca2+ levels and inducing cytotoxicity. []

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